molecular formula C18H28N6O16P2 B1602722 Cytidine-2',3'-monophosphoric acid CAS No. 27214-06-8

Cytidine-2',3'-monophosphoric acid

Cat. No.: B1602722
CAS No.: 27214-06-8
M. Wt: 646.4 g/mol
InChI Key: DSZXBLYFKPSDKQ-SGOXFDQRSA-N
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Description

Cytidine-2’(3’)-monophosphoric acid is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a monophosphate ester of cytidine, which is a nucleoside composed of cytosine and ribose. This compound is significant in the study of RNA metabolism and the mechanisms of RNA splicing and degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cytidine-2’(3’)-monophosphoric acid typically involves the phosphorylation of cytidine. One common method is the use of phosphoryl chloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods

Industrial production of cytidine-2’(3’)-monophosphoric acid often involves enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a phosphate group to cytidine, forming the monophosphate ester. This method is preferred for its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cytidine-2’(3’)-monophosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cytidine-2’(3’)-monophosphoric acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Cytidine-2’(3’)-monophosphoric acid exerts its effects primarily through its role as a substrate for ribonucleases. These enzymes catalyze the hydrolysis of the phosphate ester bond, leading to the formation of cytidine and inorganic phosphate. The compound’s interaction with ribonucleases is crucial for understanding RNA metabolism and the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    Cytidine-5’-monophosphate: Another monophosphate ester of cytidine, but with the phosphate group attached to the 5’ position.

    Uridine-2’(3’)-monophosphoric acid: A similar compound with uridine instead of cytidine.

    Adenosine-2’(3’)-monophosphoric acid: A similar compound with adenosine instead of cytidine.

Uniqueness

Cytidine-2’(3’)-monophosphoric acid is unique due to its specific role in RNA metabolism and its use as a model substrate for studying ribonuclease activity. Its structural specificity allows for detailed analysis of enzyme-substrate interactions and the mechanisms of RNA processing .

Properties

IUPAC Name

[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h2*1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZXBLYFKPSDKQ-SGOXFDQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583515
Record name 2'-Cytidylic acid--3'-cytidylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27214-06-8
Record name 2'-Cytidylic acid--3'-cytidylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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